molecular formula C9H4BrF5O3 B1372140 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid CAS No. 1133116-05-8

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

Cat. No. B1372140
CAS RN: 1133116-05-8
M. Wt: 335.02 g/mol
InChI Key: XMWNWBBKIPEOIQ-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule with multiple functional groups, including a bromo group, a trifluoromethoxy group, and a difluoroacetic acid group . These functional groups can significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions of your compound could be influenced by its functional groups. For instance, the trifluoromethoxy group in similar compounds has been found to influence acidity . Also, the nucleophilic trifluoromethoxylation of alkyl halides is a known reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its functional groups. For instance, the trifluoromethoxy group in similar compounds has been found to influence acidity .

Scientific Research Applications

Synthesis of Naphthalenes and Naphthols

Research by Schlosser and Castagnetti (2001) demonstrates the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes through the treatment of 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene. This process involves the generation of phenyllithium intermediates, which are then intercepted with furan to produce cycloadducts. These cycloadducts can be further processed into naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

Synthesis of (Trifluoromethyl)benzenes and -pyridines

Volle and Schlosser (2002) described the synthesis of trifluoromethyl-substituted benzenes and pyridines using 1-ethoxy-3-trifluoromethyl-1,3-butadiene derivatives. This study highlights the potential of these compounds in forming a variety of functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder reactions (Volle & Schlosser, 2002).

Synthesis of Liquid Crystal Display Materials

Ren Guo-du (2001) conducted a study on synthesizing 4-bromo-4'-hydroxybiphenyl, a key intermediate in liquid crystal display materials. The synthesis process involved the bromination of 4-hydroxybiphenyl after esterification to protect the hydroxyl group, demonstrating the application of similar compounds in the field of electronic materials (Ren Guo-du, 2001).

Deoxytrifluoromethylation of Alcohols

A study by de Azambuja et al. (2019) explored the conversion of alcohols to trifluoromethanes using a bench-stable trifluoromethylation reagent, phenyl bromodifluoroacetate. This catalytic one-step deoxytrifluoromethylation process is significant for medicinal, agricultural, and materials chemists (de Azambuja et al., 2019).

Synthesis of Difluorinated Pseudopeptides

Gouge, Jubault, and Quirion (2004) utilized a compound similar to 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid in the Ugi reaction to synthesize difluorinated pseudopeptides. These compounds hold potential in developing novel peptides with altered properties (Gouge, Jubault, & Quirion, 2004).

Larvicidal Activity

Santhanalakshmi et al. (2022) investigated the larvicidal activity of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds. These compounds demonstrated strong larvicidal activity against Culex quinquefasciatus mosquitoes, indicating their potential in pest control (Santhanalakshmi et al., 2022).

Mechanism of Action

The mechanism of action of your compound would depend on its specific application. For example, (trifluoromethoxy)phenylboronic acids have shown possible interactions with LeuRS of Escherichia coli .

Future Directions

The future directions for research on your compound would depend on its specific applications. For instance, compounds with the trifluoromethoxy group have been identified as important targets in pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5O3/c10-5-3-4(8(11,12)7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWNWBBKIPEOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672889
Record name [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

CAS RN

1133116-05-8
Record name [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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